molecular formula C11H12BrN3 B6258213 3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole CAS No. 1368842-71-0

3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B6258213
CAS No.: 1368842-71-0
M. Wt: 266.14 g/mol
InChI Key: ZHTXTHKVSCVJOK-UHFFFAOYSA-N
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Description

3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 3-bromophenylethylamine with 4-methyl-1,2,4-triazole under specific conditions. One common method includes:

    Starting Materials: 3-bromophenylethylamine and 4-methyl-1,2,4-triazole.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as ethanol or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole
  • 3-[2-(3-chlorophenyl)ethyl]-4-methyl-4H-1,2,4-triazole
  • 3-[2-(3-fluorophenyl)ethyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[2-(3-bromophenyl)ethyl]-4-methyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various synthetic applications.

Properties

CAS No.

1368842-71-0

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-[2-(3-bromophenyl)ethyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C11H12BrN3/c1-15-8-13-14-11(15)6-5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3

InChI Key

ZHTXTHKVSCVJOK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CCC2=CC(=CC=C2)Br

Purity

95

Origin of Product

United States

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